1,3-Bis(4-bromophenyl)propan-2-one
Overview
Description
1,3-Bis(4-bromophenyl)propan-2-one is an organic compound with the molecular formula C15H12Br2O. It is characterized by the presence of two bromophenyl groups attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-bromophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(4-bromophenyl)propan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of derivatives with different functional groups attached to the benzene rings.
Scientific Research Applications
1,3-Bis(4-bromophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
1,3-Bis(4-bromophenyl)propan-2-one is similar to other compounds with bromophenyl groups, such as 1,3-bis(4-bromophenyl)urea and 1,3-bis(4-bromophenyl)propane. its unique structure and reactivity set it apart from these compounds. The presence of the ketone group in this compound allows for different chemical transformations and applications compared to its counterparts.
Comparison with Similar Compounds
1,3-Bis(4-bromophenyl)urea
1,3-Bis(4-bromophenyl)propane
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Properties
IUPAC Name |
1,3-bis(4-bromophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKEYDDVSREIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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